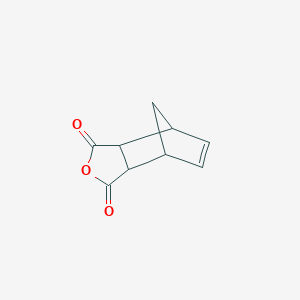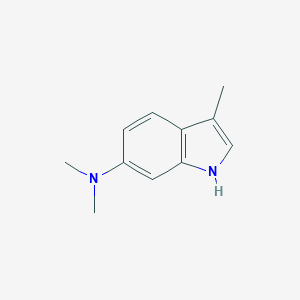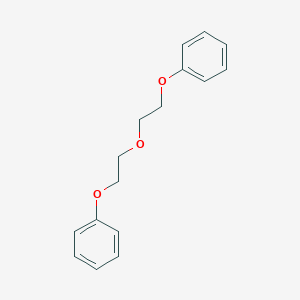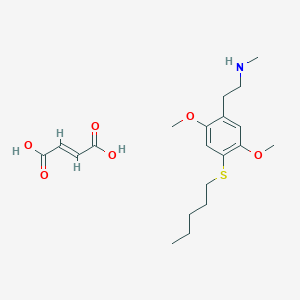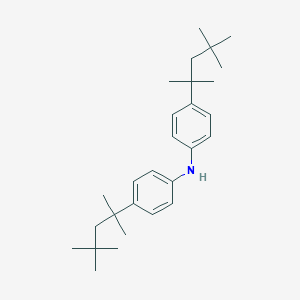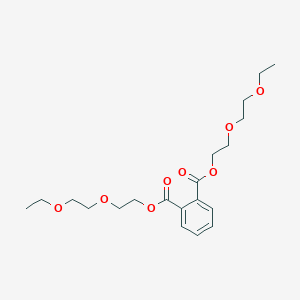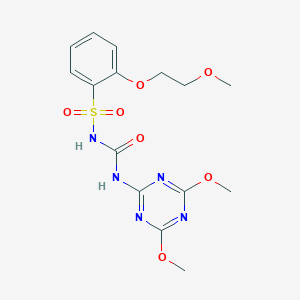
Cinosulfuron
概要
説明
Cinosulfuron is a broad-spectrum herbicide . It is also known as a triazinylsulfonylurea herbicide . The IUPAC name of this compound is N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoyl]-2-(2-methoxyethoxy)benzene-1-sulfonamide . The molecular formula of this compound is C15H19N5O7S .
Molecular Structure Analysis
The this compound molecule contains a total of 48 bonds. There are 29 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 aliphatic ether, 3 aromatic ethers, and 1 sulfonamide .
Chemical Reactions Analysis
The photocatalytic degradation of this compound has been studied in TiO2 aqueous suspensions . A first-order kinetic law was found, and the influence of the initial concentration of this compound and the initial radiant flux on the kinetics were evaluated .
科学的研究の応用
Methodological Advancements in Research
Cinosulfuron's applications extend to methodological advancements in scientific research. The Critical Incident Technique (CIT), a method used across various service contexts, benefits from compounds like this compound in exploring intricate service research issues, advancing our understanding of complex phenomena (Gremler, 2004). Similarly, the evaluation of complex interventions (CI) in health research, which requires innovative approaches due to their intricate nature, is another domain where this compound can be pivotal. Such research explores a range of methods that can be combined or used successively to evaluate the multifaceted aspects of complex interventions (Minary et al., 2019).
Disaster Management and Citizen Science
In the context of disaster management, the role of this compound can be significant. The advancements in spatial information science, fueled by compounds like this compound, enable society to tackle complex problems like water/air pollution monitoring or mapping regions post-natural disasters. The integration of citizen science (CitSci) in such endeavors ensures the acquisition of local and most current information, crucial for developing instant rescue plans or monitoring post-disaster influences (Kocaman et al., 2018).
Biomedicine and Healthcare Informatics
The field of Biomedicine and Healthcare also benefits from the application of this compound. Cognitive Informatics (CI), focusing on human information processing within the context of computing and healthcare applications, leverages compounds like this compound to study the cognitive and behavioral aspects of clinical personnel, thereby enhancing decision-making processes, usability, and distributed team activities (Patel & Kannampallil, 2015).
Cyberinfrastructure and Computational Intelligence
Cyberinfrastructure (CI) research, emphasizing the role of technology in scientific work practices, benefits from this compound in the design and implementation of group collaboration tools. The development of such tools is crucial for enhancing collaboration in CI applications (Pace et al., 2010). Moreover, the application of Computational Intelligence (CI) in intrusion detection systems aligns well with the characteristics of this compound. Such systems require adaptation, high computational speed, and error resilience, attributes that are significantly enhanced by compounds like this compound (Wu & Banzhaf, 2010).
Climate Information and Sustainability
Research on climate information (CI) use and the factors influencing it at micro, meso, and macro levels can benefit from this compound, particularly in understanding how context shapes CI use. The synthesized factors at different levels of social aggregation indicate the comprehensive impact that compounds like this compound can have in climate adaptation efforts (Flagg & Kirchhoff, 2018).
Safety and Hazards
作用機序
Target of Action
Cinosulfuron, a member of the sulfonylurea class of herbicides, primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids in bacteria, fungi, and plants . By inhibiting this enzyme, this compound disrupts the synthesis of these essential amino acids, leading to a rapid decrease in cell division and plant growth .
Mode of Action
This compound acts as an ALS inhibitor . It binds to the active site of the ALS enzyme, preventing it from catalyzing the production of branched-chain amino acids. This inhibition disrupts protein synthesis and halts the growth of the plant . Additionally, a glycosyltransferase, MdUGT73CG22, has been found to glycosylate and modify this compound, forming this compound glycosides involved in detoxification metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency in essential amino acids and a subsequent halt in protein synthesis and cell division . The glycosyltransferase MdUGT73CG22 modifies this compound to form glycosides, a process that may be part of the plant’s detoxification metabolism .
Pharmacokinetics
This compound exhibits high aqueous solubility and low volatility .
Result of Action
The inhibition of ALS by this compound leads to a rapid decrease in cell division and plant growth . This results in the stagnation of growth, greening of stems and leaves, and gradual dieback of sensitive plants, typically within 20–25 days . The formation of this compound glycosides by the action of MdUGT73CG22 may play a role in detoxifying the herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its high aqueous solubility and potential mobility suggest that it could leach into groundwater in certain environmental conditions . Moreover, the activity of glycosyltransferases like MdUGT73CG22, which can modify and detoxify this compound, may vary depending on the plant species and environmental conditions .
特性
IUPAC Name |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7S/c1-24-8-9-27-10-6-4-5-7-11(10)28(22,23)20-13(21)16-12-17-14(25-2)19-15(18-12)26-3/h4-7H,8-9H2,1-3H3,(H2,16,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPCIHUFDKWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058220 | |
| Record name | Cinosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94593-91-6 | |
| Record name | Cinosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94593-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094593916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(2-methoxyethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53HYL452SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cinosulfuron?
A1: this compound inhibits the enzyme acetolactate synthase (ALS) [, , , , ], also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [, ].
Q2: What are the downstream effects of ALS inhibition by this compound?
A2: Blocking ALS disrupts protein synthesis and cell division, ultimately leading to the death of susceptible plants [, , ].
Q3: Does this compound affect all plant species equally?
A3: No, this compound exhibits selectivity, primarily affecting a wide range of broadleaf weeds and some grasses in rice fields [, , , , ]. Its impact varies among rice cultivars, with some like 'Calrose,' 'Dasukei,' 'Hwajinhyeo,' and 'Milyang 105' showing significant growth inhibition, while others like 'Daeseongbyeo,' 'Iri 371,' 'Jangseongbyeo,' 'Taebaegbyeo,' and 'IR 74' exhibiting no inhibition [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H17N5O7S, and its molecular weight is 411.4 g/mol.
Q5: Does this compound readily bind to soil particles?
A5: this compound shows a reduced affinity for soil surfaces, indicated by its low Freundlich coefficient (Kf) of 0.87 [].
Q6: What factors influence this compound adsorption in soil?
A6: Soil organic matter (SOM), pH, and total carbon content (TOC) significantly influence this compound adsorption []. A negative correlation was observed between adsorption distribution coefficient and SOM (r=-1) while a positive correlation was observed with pH and TOC (r=1 for both) [].
Q7: Does this compound pose a significant risk to groundwater contamination?
A7: While this compound's low soil affinity suggests a potential leaching risk, its rapid dissipation in flooded paddy field conditions, likely involving microbial degradation, minimizes this risk [].
Q8: Does light affect the degradation of this compound?
A8: Yes, non-UV light can influence the degradation rate of this compound. One study observed a significantly slower transformation rate (14%) under light compared to dark conditions [].
Q9: Has resistance to this compound been reported in weeds?
A9: Yes, resistance to this compound, and other sulfonylurea herbicides, has been reported in various weed species, including smallflower umbrella sedge (Cyperus difformis) [], ricefield bulrush (Schoenoplectus mucronatus) [], and Monochoria vaginalis []. This resistance is often linked to alterations in the ALS enzyme, rendering the herbicide ineffective [, ].
Q10: What are the implications of cross-resistance to other ALS-inhibiting herbicides?
A10: Cross-resistance poses a significant challenge for weed management, as resistant biotypes might tolerate multiple herbicides with the same mode of action [, ]. This necessitates alternative strategies, such as herbicide rotations or mixtures with herbicides possessing different modes of action [, , ].
Q11: How are this compound residues in various matrices analyzed?
A11: Several methods exist for this compound analysis, including:
- SPE-HPLC: This method involves extracting residues with methanol, cleaning them up using solid-phase extraction (SPE) cartridges, and analyzing them using high-performance liquid chromatography (HPLC) with a UV detector [, ].
- UPLC-Orbitrap MS: This technique combines ultrahigh-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (Orbitrap MS) for multi-residue pesticide analysis, including this compound, in complex matrices like vegetables [].
Q12: What are some important parameters considered in validating analytical methods for this compound?
A12: Validation of analytical methods, such as those mentioned above, includes assessing:
- Accuracy: How closely the measured value agrees with the true value of the analyte [, , ].
- Precision: The degree of agreement among repeated measurements, often expressed as relative standard deviation (RSD) [, , ].
- Specificity: The ability of the method to differentiate and quantify the target analyte (this compound) in the presence of other components in the sample matrix [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



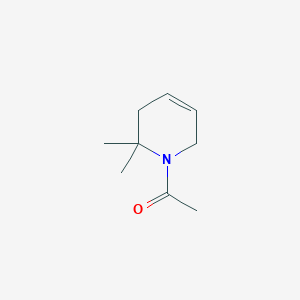
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
